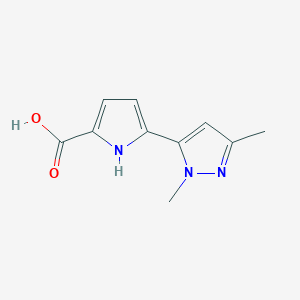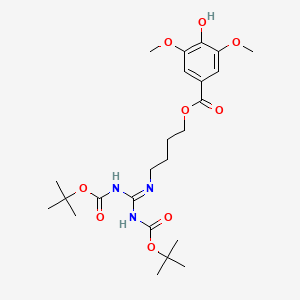![molecular formula C12H16Cl2N2O B14787756 2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an ethylpropanamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide typically involves the following steps:
Chloromethylation: The starting material, p-dichlorobenzene, undergoes chloromethylation to form 2,5-dichlorobenzyl chloride.
Ammoxidation: The 2,5-dichlorobenzyl chloride is then subjected to catalytic gas-phase ammoxidation to produce 2,5-dichlorobenzonitrile.
Reduction and Amidation: The 2,5-dichlorobenzonitrile is reduced to the corresponding amine, which is then reacted with ethylpropanamide to yield (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl alcohol: Used as an antiseptic in throat lozenges.
2,5-Dichlorobenzonitrile: An intermediate in the synthesis of various organic compounds.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in the synthesis of benzamide derivatives.
Uniqueness
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16Cl2N2O |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-6-10(13)4-5-11(9)14/h4-6,8H,3,7,15H2,1-2H3 |
Clave InChI |
PJQLQYQHGWFXAF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)

![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)



![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)



